molecular formula C21H23F3IN3O B8467227 3-iodo-4-methyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide

3-iodo-4-methyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide

Cat. No. B8467227
M. Wt: 517.3 g/mol
InChI Key: FVPGQSKKXIGLTP-UHFFFAOYSA-N
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Patent
US07776869B2

Procedure details

To a solution of 3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)-benzenamine (0.274 g, 1 mmol) in CH2Cl2 (3 mL) at room temperature was added 3-iodo-4-methylbenzoyl chloride (0.267 g, 0.95 mmol). The mixture was allowed to stir for 20 h. The reaction was concentrated under reduced pressure, and purified via column chromatography (0 to 20% methanol in dichloromethane) to afford 3-iodo-4-methyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide. MS m/z=518. Calc'd for C24H18ClF3N4O: 517.33.
Quantity
0.274 g
Type
reactant
Reaction Step One
Quantity
0.267 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([CH2:8][C:9]2[CH:10]=[C:11]([NH2:19])[CH:12]=[C:13]([C:15]([F:18])([F:17])[F:16])[CH:14]=2)[CH2:4][CH2:3]1.[I:20][C:21]1[CH:22]=[C:23]([CH:27]=[CH:28][C:29]=1[CH3:30])[C:24](Cl)=[O:25]>C(Cl)Cl>[I:20][C:21]1[CH:22]=[C:23]([CH:27]=[CH:28][C:29]=1[CH3:30])[C:24]([NH:19][C:11]1[CH:12]=[C:13]([C:15]([F:18])([F:16])[F:17])[CH:14]=[C:9]([CH2:8][N:5]2[CH2:4][CH2:3][N:2]([CH3:1])[CH2:7][CH2:6]2)[CH:10]=1)=[O:25]

Inputs

Step One
Name
Quantity
0.274 g
Type
reactant
Smiles
CN1CCN(CC1)CC=1C=C(C=C(C1)C(F)(F)F)N
Name
Quantity
0.267 g
Type
reactant
Smiles
IC=1C=C(C(=O)Cl)C=CC1C
Name
Quantity
3 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
to stir for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified via column chromatography (0 to 20% methanol in dichloromethane)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
IC=1C=C(C(=O)NC2=CC(=CC(=C2)C(F)(F)F)CN2CCN(CC2)C)C=CC1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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